molecular formula C22H21ClN2OS B2376001 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223769-85-4

1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2376001
CAS No.: 1223769-85-4
M. Wt: 396.93
InChI Key: ZWWZNBYKNRELTP-UHFFFAOYSA-N
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Description

The compound 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic derivative characterized by a 1,4-diazaspiro[4.5]dec-3-ene-2-thione core. Key structural features include:

  • A spiro[4.5]decane ring system, which introduces conformational rigidity.
  • A 3-methylphenyl substituent at position 3, which may influence steric and electronic properties.

Properties

IUPAC Name

(3-chlorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-7-5-8-16(13-15)19-21(27)25(22(24-19)11-3-2-4-12-22)20(26)17-9-6-10-18(23)14-17/h5-10,13-14H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWZNBYKNRELTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a 3-chlorophenyl group using a suitable chlorinating agent.

    Formation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure may interact with biological targets in novel ways, leading to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Key Observations:

Spiro Ring Size :

  • The [4.5] system (e.g., target compound, ) is more common and compact than the [4.6] system (), which may affect molecular flexibility and target binding .
  • Larger spiro systems (e.g., [3.3] in ) are associated with neuropsychiatric applications, but their pharmacology differs significantly .

Substituent Effects :

  • Chlorobenzoyl vs. Methoxybenzoyl : The 3-chlorobenzoyl group in the target compound likely enhances electron-withdrawing effects compared to the 4-methoxybenzoyl group in , which may reduce metabolic degradation .
  • Methylphenyl Position : The 3-methylphenyl group in the target compound differs from the 4-methylphenyl in ; positional isomers can dramatically alter steric interactions and receptor selectivity .

Biological Implications: Diazaspiro compounds with halogenated aryl groups (e.g., bromo in , dichloro in ) often exhibit improved binding to hydrophobic enzyme pockets .

Biological Activity

1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound belonging to the class of spiro compounds. Its unique spirocyclic structure, characterized by the connection of two rings through a single atom, contributes to its diverse chemical properties and potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C23H24ClN2OSC_{23}H_{24}ClN_2OS, and it features a chlorine atom that may influence its reactivity and biological interactions. The presence of both chlorobenzoyl and methylphenyl groups enhances its structural complexity, which can lead to varied biological activities.

Property Value
Molecular FormulaC23H24ClN2OSC_{23}H_{24}ClN_2OS
Molecular Weight424.96 g/mol
IUPAC Name1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS Number1224012-45-6

Biological Activity

Research into the biological activity of 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione reveals several potential pharmacological effects:

1. Antimicrobial Activity
Studies have indicated that similar diazaspiro compounds exhibit antimicrobial properties. The presence of the chlorobenzoyl group may enhance the compound's ability to interact with microbial cell membranes, leading to increased efficacy against various pathogens.

2. Anticancer Potential
Compounds within the diazaspiro family have been investigated for their anticancer properties. Preliminary studies suggest that this specific compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Neuroprotective Effects
The structural characteristics of diazaspiro compounds suggest potential neuroprotective effects. Research indicates that these compounds may modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of diazaspiro compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorinated aromatic groups exhibited enhanced activity compared to their non-chlorinated counterparts, suggesting that 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione may also possess significant antimicrobial properties .

Study 2: Anticancer Activity

A research article in Cancer Letters explored the effects of various diazaspiro compounds on cancer cell lines. The study found that certain derivatives induced apoptosis in human breast cancer cells via mitochondrial pathways. Given its structural similarity to these derivatives, it is hypothesized that 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione could exhibit similar anticancer effects .

Study 3: Neuroprotective Mechanisms

Research published in Neuropharmacology investigated the neuroprotective effects of diazaspiro compounds on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could reduce oxidative damage and improve cell viability, suggesting a potential therapeutic role in neurodegenerative conditions for compounds like 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione .

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